Methyl 2-fluorobenzoate

Catalog No.
S773469
CAS No.
394-35-4
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-fluorobenzoate

CAS Number

394-35-4

Product Name

Methyl 2-fluorobenzoate

IUPAC Name

methyl 2-fluorobenzoate

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3

InChI Key

QAFJIJWLEBLXHH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1F

Canonical SMILES

COC(=O)C1=CC=CC=C1F
  • Organic Synthesis

    Methyl 2-fluorobenzoate's structure possesses a reactive ester group (C=O-O-CH3) and a fluorine atom attached to the aromatic ring. This combination could be useful as a starting material for further organic synthesis. The ester group can be manipulated to introduce various functionalities, while the fluorine atom can influence the reactivity of the molecule in different reactions [].

  • Liquid Crystals

    Fluorine substitution on aromatic rings can affect the physical properties of molecules. Methyl 2-fluorobenzoate might find use in the development of new liquid crystal materials. Liquid crystals exhibit properties between solids and liquids and are crucial components in various technological applications, including displays and optical devices [].

  • Biological Studies

    Methyl 2-fluorobenzoate's structure bears some resemblance to known biologically active molecules. Researchers might explore its potential interactions with biological systems, such as enzymes or receptors. However, more research is required to determine any specific biological activity of Methyl 2-fluorobenzoate [].

Methyl 2-fluorobenzoate is an organic compound with the chemical formula C8H7FO2C_8H_7FO_2 and a CAS number of 394-35-4. It is classified as an ortho-halogen-substituted methyl benzoate ester, characterized by the presence of a fluorine atom at the second position of the benzoate ring. This compound appears as a colorless to almost colorless liquid and has a density of approximately 1.210 g/cm³ and a boiling point of around 102 °C at 20.3 mmHg .

Currently, there is no documented research readily available on the specific mechanism of action of M2FB in biological systems.

  • Wear gloves and safety glasses when handling M2FB.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal regulations.
Typical of esters and halogenated compounds. Notably, it reacts with hydrazides to produce 2-fluorobenzoic hydrazide, which is significant for further chemical synthesis and applications . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the fluorine atom, which can be displaced by stronger nucleophiles.

Methyl 2-fluorobenzoate can be synthesized through various methods:

  • Friedel-Crafts Acylation: This method involves the acylation of fluorobenzene using methyl chloroformate in the presence of a Lewis acid catalyst.
  • Direct Fluorination: The compound can also be synthesized by the direct fluorination of methyl benzoate using fluorinating agents under controlled conditions.
  • Substitution Reactions: Another approach includes the substitution of halogens on aromatic compounds, where methyl benzoate is treated with a fluorinating agent in the presence of a catalyst .

Methyl 2-fluorobenzoate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Used in organic synthesis for developing new compounds with potential biological activities.
  • Material Science: It may be utilized in the formulation of materials requiring specific chemical properties due to its unique structure .

Methyl 2-fluorobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameChemical FormulaUnique Features
Methyl benzoateC9H10O2C_9H_{10}O_2Lacks halogen substitution; used widely as an ester.
Methyl 4-fluorobenzoateC8H7FO2C_8H_7FO_2Fluorine at para position; different reactivity profile.
Ethyl 2-fluorobenzoateC9H10FO2C_9H_{10}FO_2Ethyl group instead of methyl; alters solubility properties.
Methyl trifluorobenzoateC8H4F3O2C_8H_4F_3O_2Contains three fluorine atoms; significantly increases reactivity.

Methyl 2-fluorobenzoate's unique position in terms of fluorine substitution allows it to exhibit distinct chemical properties compared to these similar compounds, particularly in terms of reactivity and potential biological activity .

Molecular Formula and Mass Specifications

Methyl 2-fluorobenzoate possesses the molecular formula C8H7FO2, representing a fluorinated aromatic ester compound [1] [2]. The molecular weight of this compound is precisely 154.14 grams per mole, as determined through mass spectrometric analysis and confirmed across multiple chemical databases [1] [2] [3]. The compound is uniquely identified by its Chemical Abstracts Service registry number 394-35-4, which serves as the primary identifier in chemical literature and commercial applications [1] [2] [3]. The European Inventory of Existing Commercial Chemical Substances number 206-894-0 provides additional regulatory identification [4]. The MDL number MFCD00017913 facilitates database searching and chemical inventory management [2] [3].

PropertyValueReference
Molecular FormulaC8H7FO2 [1] [2] [3]
Molecular Weight (g/mol)154.14 [1] [2] [3]
CAS Number394-35-4 [1] [2] [3]
EINECS Number206-894-0 [4]
MDL NumberMFCD00017913 [2] [3]

Structural Representation Systems

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-fluorobenzoate [2] [4]. This naming convention follows the standard IUPAC rules where the base structure is identified as benzoic acid with a fluorine substituent at the ortho position (position 2) and methylation of the carboxyl group [4] [5]. Alternative nomenclature systems recognize this compound as 2-fluorobenzoic acid methyl ester, benzoic acid 2-fluoro methyl ester, methyl ortho-fluorobenzoate, and ortho-fluorobenzoic acid methyl ester [4] [5]. These alternative names reflect different systematic approaches to describing the same molecular structure while maintaining chemical accuracy and clarity [4].

InChI and SMILES Notations

The Simplified Molecular Input Line Entry System notation for methyl 2-fluorobenzoate is COC(=O)c1ccccc1F [1] [2]. This SMILES string provides a linear representation of the molecular structure, where COC(=O) represents the methyl ester functional group and c1ccccc1F depicts the fluorinated benzene ring [1] [2]. The International Chemical Identifier notation is InChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3, which offers a more detailed structural description including connectivity information [1] [2]. The corresponding InChI Key QAFJIJWLEBLXHH-UHFFFAOYSA-N serves as a hashed identifier for database searching and chemical informatics applications [1] [2] [5].

Representation SystemValueDescription
IUPAC Namemethyl 2-fluorobenzoateSystematic chemical nomenclature
SMILESCOC(=O)c1ccccc1FLinear molecular representation
InChIInChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3Detailed structural identifier
InChI KeyQAFJIJWLEBLXHH-UHFFFAOYSA-NHashed molecular identifier

Structural Features and Bonding Characteristics

Methyl 2-fluorobenzoate exhibits characteristic structural features of an aromatic ester with ortho-halogen substitution [6] [7]. The benzene ring maintains its aromatic character with delocalized pi-electron system, while the fluorine substituent at the ortho position introduces significant electronic effects [6]. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect through the sigma-bond framework [6]. This inductive effect influences the electron density distribution throughout the aromatic system, particularly affecting the carbonyl carbon and adjacent aromatic carbons [6] [7].

The ester functional group COOMe exhibits typical characteristics with the carbonyl carbon showing increased electrophilicity due to the combined effects of the ester resonance and the ortho-fluorine substitution [6]. The carbon-fluorine bond length is approximately 1.35 angstroms, characteristic of aromatic carbon-fluorine bonds [7]. The ortho positioning of the fluorine substituent creates a unique electronic environment that distinguishes this compound from its meta and para isomers [7]. Research has demonstrated that ortho-fluorine substituents provide significantly greater stabilization effects compared to meta or para positions, with stabilization energies of approximately -6.6 kilocalories per mole per ortho-fluorine group [7].

Conformational Analysis

Cis-Trans Conformer Geometries

Conformational analysis of methyl 2-fluorobenzoate reveals the existence of distinct rotational isomers defined by the orientation of the ester group relative to the fluorine substituent [8] [9]. The compound exhibits cis and trans conformational arrangements, where the cis conformer places the carbonyl oxygen in proximity to the ortho-fluorine atom, while the trans conformer orients these groups away from each other [8] [9]. Experimental studies using lanthanide-induced shift techniques have demonstrated that the trans conformer, characterized by the CO···F spatial arrangement, is thermodynamically more stable [8] [9].

The energy difference between cis and trans conformers has been quantified through nuclear magnetic resonance spectroscopy and theoretical calculations [8] [9]. In non-polar solvents, the trans conformer predominates with populations exceeding 70 percent of the total conformational ensemble [8]. The conformational preference shifts toward the cis form in polar solvents due to differential solvation effects and dipole-dipole interactions [8] [9]. Computational analysis at the density functional theory level confirms that both conformers maintain planarity of the aromatic ring and ester group [9].

Planar Stability Configurations

The planar stability of methyl 2-fluorobenzoate conformers has been extensively investigated through theoretical and experimental methods [8] [9] [10]. All major conformers of 2-fluorobenzoate derivatives maintain planarity, with the aromatic ring and ester functional group residing in the same plane [8] [9]. This planar configuration is stabilized by conjugative interactions between the aromatic pi-system and the carbonyl group [9] [10].

Computational studies reveal that the planar trans conformer exhibits the highest stability, with the ester group oriented to minimize steric interactions while maximizing electronic stabilization [9] [10]. The planar cis conformer shows slightly higher energy due to increased electrostatic repulsion between the carbonyl oxygen and the fluorine substituent [10]. The energy barrier for rotation about the carbon-carbon bond connecting the aromatic ring to the ester group is relatively low, approximately 13-15 kilocalories per mole, allowing for facile interconversion between conformers at ambient temperatures [10].

Intramolecular C-F→HO Hydrogen Bonding

The potential for intramolecular hydrogen bonding in methyl 2-fluorobenzoate represents a subject of considerable research interest, particularly regarding fluorine as a hydrogen bond acceptor [11] [12] [13]. While organic fluorine is generally considered a weak hydrogen bond acceptor, specific geometric arrangements in ortho-substituted compounds can facilitate weak intramolecular interactions [11] [12]. In methyl 2-fluorobenzoate, the spatial proximity of the fluorine atom to potential hydrogen bond donors creates opportunities for C-F···H-O interactions [12] [13].

Computational studies suggest that weak intramolecular hydrogen bonding may occur in certain conformational arrangements where the ester hydroxyl hydrogen (in hydrolyzed forms) or methyl hydrogen atoms approach the fluorine substituent [12] [13] [14]. However, experimental detection of such interactions in methyl 2-fluorobenzoate is challenging due to the absence of traditional hydrogen bond donors in the ester form [13] [14]. Nuclear magnetic resonance coupling studies and infrared spectroscopic analysis have not conclusively demonstrated significant C-F···H interactions in the methyl ester, consistent with the known reluctance of organic fluorine to participate in hydrogen bonding [13] [15] [14].

XLogP3

1.8

LogP

1.82 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

394-35-4

Wikipedia

Methyl 2-fluorobenzoate

General Manufacturing Information

Benzoic acid, 2-fluoro-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types